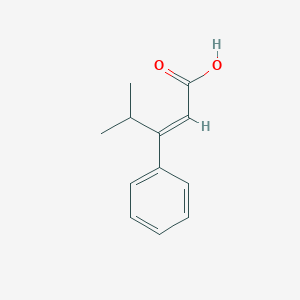

4-Methyl-3-phenylpent-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-4-methyl-3-phenylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGKKUISXOKYDJ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=C\C(=O)O)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3 Phenylpent 2 Enoic Acid and Its Analogues

Established Synthetic Pathways

Established synthetic routes provide the foundational methods for the preparation of 4-Methyl-3-phenylpent-2-enoic acid and its analogues. These pathways often involve well-understood, classical organic reactions that allow for the reliable construction of the target molecule's carbon skeleton and functional groups.

Cycloaddition Reactions in Synthesis

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. researchgate.net These reactions, such as the Diels-Alder [4+2] cycloaddition, involve the concerted or stepwise combination of two unsaturated molecules to form a ring. researchgate.netmdpi.com While direct synthesis of an acyclic compound like this compound via cycloaddition is not a typical approach, the principles of cycloaddition are instrumental in creating complex carbocyclic or heterocyclic precursors that can be subsequently modified.

For instance, a substituted cyclohexene (B86901) ring, formed via a Diels-Alder reaction, could undergo a series of ring-opening and functional group manipulations to yield the desired acyclic acid structure. The reaction typically occurs between a conjugated diene and a dienophile, forming a six-membered ring with high regio- and stereoselectivity. researchgate.net Modern advancements have also introduced Brønsted acid-catalyzed formal [4+4], [4+3], and [4+2] cycloadditions, expanding the scope to produce various functionalized ring systems like benzocycloheptatrienes and benzocyclooctatrienes. nih.gov These cyclic intermediates can serve as versatile synthons for more complex acyclic targets.

Multi-Step Protocols including Ortho-Lithiation of Benzanilides and Condensation with Dienophiles

Multi-step syntheses often employ directed ortho-metalation (DoM) as a key strategy for the regioselective functionalization of aromatic rings. Ortho-lithiation, particularly of benzoic acids or their derivatives like benzanilides, allows for the introduction of substituents specifically at the position adjacent to the directing group. researchgate.net Treating a benzoic acid derivative with a strong lithium base, such as sec-butyllithium (B1581126) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), generates an ortho-lithiated species. researchgate.net This nucleophilic intermediate can then react with various electrophiles.

In a hypothetical synthesis relevant to this compound, a benzanilide (B160483) could be ortho-lithiated and then condensed with a suitable dienophile or electrophile that introduces the pentenoic acid side chain or a precursor to it. Benzanilides are often used as they can be more stable and provide different reactivity compared to the free carboxylic acid. semanticscholar.org This methodology offers precise control over the substitution pattern on the phenyl ring, a critical feature of the target molecule. researchgate.net

Wittig Reaction Applications utilizing Benzaldehydes and Phosphoranes

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction is particularly valuable because it forms the double bond at a predictable location, corresponding to the carbonyl group of the starting material. libretexts.org The synthesis of this compound or its ester precursor is well-suited to a Wittig approach.

The general process involves the reaction of a phosphorus ylide (also known as a phosphorane) with a carbonyl compound. libretexts.org For the target molecule, this could involve two primary disconnection strategies:

Reacting benzaldehyde (B42025) with a phosphorane derived from an alkyl halide containing the 4-methylpent-2-enoic acid ester backbone.

Reacting a suitable ketone (like 1-phenylpropan-2-one) with a phosphorane that introduces the acetic acid ester moiety.

The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The versatility of the Wittig reaction allows for the synthesis of a wide array of substituted alkenes, making it a powerful tool for constructing the specific olefinic structure of this compound. masterorganicchemistry.comnih.gov

Table 1: Example Wittig Reaction Components for Synthesis

| Carbonyl Compound | Phosphorane Precursor (Phosphonium Salt) | Resulting Alkene Structure |

|---|---|---|

| Benzaldehyde | (4-Carboxy-3-methylbut-2-yl)triphenylphosphonium bromide | This compound |

| Isopropyl phenyl ketone | (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 4-methyl-3-phenylpent-2-enoate |

Saponification of Ester Precursors to Carboxylic Acids

In many synthetic sequences, including those utilizing the Wittig reaction, the target carboxylic acid is often prepared as its corresponding ester. This is done to protect the acidic proton of the carboxylic acid, which can be incompatible with many organometallic reagents and basic conditions used in preceding steps. The final step in such a synthesis is the deprotection of the ester to yield the free carboxylic acid.

Saponification is the classical method for the hydrolysis of an ester. It involves treating the ester with a strong base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that then expels the alkoxide, forming the carboxylate salt. A subsequent acidic workup protonates the carboxylate to give the final carboxylic acid. This is a robust and high-yielding reaction that is fundamental to the synthesis of carboxylic acids from their ester precursors.

Advanced and Stereoselective Synthesis

Modern synthetic chemistry increasingly focuses on controlling the three-dimensional arrangement of atoms in a molecule. For analogues of this compound that may contain stereocenters, advanced stereoselective methods are required.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a premier method for the enantioselective synthesis of chiral compounds. ajchem-b.com This technique uses a chiral catalyst to add two hydrogen atoms across a double bond, leading to the formation of one enantiomer of the product in excess. nih.gov This strategy is highly relevant for the synthesis of chiral analogues of this compound where the double bond is reduced to create one or two stereocenters.

The field is dominated by transition metal catalysts, with complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) being particularly effective. ajchem-b.comnih.gov These metals are coordinated to chiral ligands, such as diphosphines (e.g., BINAP, DuPhos) or diamines, which create a chiral environment around the metal center. diva-portal.orgdicp.ac.cn This chiral pocket dictates the facial selectivity of hydrogen addition to the prochiral substrate.

For example, an unsaturated precursor to a saturated analogue of 4-methyl-3-phenylpentanoic acid could be hydrogenated using a chiral Ru-BINAP catalyst to produce a specific enantiomer of the chiral carboxylic acid with high enantiomeric excess (ee). nih.gov The efficiency of these catalysts allows for high turnover numbers, making them suitable for large-scale synthesis. nih.gov The development of such strategies is crucial for accessing optically pure compounds for various applications. ajchem-b.com

Table 2: Key Features of Asymmetric Hydrogenation Catalysts

| Metal Catalyst | Common Chiral Ligands | Typical Substrates | Key Advantage |

|---|---|---|---|

| Rhodium (Rh) | Diphosphines (e.g., DuPhos, DIPAMP) | α-(Acylamino)acrylates, Enamides | High enantioselectivity for amino acid precursors. ajchem-b.com |

| Ruthenium (Ru) | Diphosphines (e.g., BINAP), Diamines | Ketones, β-Keto esters | Broad substrate scope, high efficiency. nih.gov |

| Iridium (Ir) | N,P Ligands, Phosphoramidites | Unfunctionalized olefins, Imines | Effective for challenging, less-activated substrates. ajchem-b.comdiva-portal.org |

Dynamic Kinetic Resolution (DKR) Techniques for Chiral Unsaturated Carboxylic Acids

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a classical kinetic resolution. In DKR, the slow-reacting enantiomer of a racemic starting material is continuously racemized in situ, allowing for its conversion into the desired product enantiomer. acs.orgnih.gov This process can theoretically convert 100% of the starting material into a single enantiomerically pure product. acs.org For a DKR to be successful, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. acs.org

While DKR has been extensively applied to various classes of compounds, its application to chiral α,β-unsaturated carboxylic acids is an area of ongoing research. The principles of DKR can be applied to precursors of these acids, such as α-substituted β-ketoesters or α-hydroxy esters, which can then be converted to the desired unsaturated acids. For instance, the DKR of α-substituted β-ketoesters has been achieved using Baeyer-Villiger monooxygenases, yielding enantiopure α-hydroxy esters which can serve as precursors to chiral α,β-unsaturated systems. nih.gov Similarly, the DKR of α-hydroxy esters has been accomplished through enzymatic resolution combined with ruthenium-catalyzed racemization. nih.gov

A study on the DKR of α-bromo carboxylic acid derivatives using chiral α-amino ester nucleophiles has demonstrated the potential for creating chiral building blocks that could be transformed into unsaturated carboxylic acids. organic-chemistry.org

Table 1: Examples of Dynamic Kinetic Resolution Applicable to the Synthesis of Chiral Carboxylic Acid Precursors

| Starting Material | Racemization Catalyst | Resolution Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 1-Phenylethylamine | Shvo's catalyst (methoxy-substituted) | Novozyme-435 | (R)-Amide | High | >98 | researchgate.net |

| Secondary Alcohols | VOSO₄ | Novozyme-435 | (R)-Acetates | High | High | acs.org |

| α-Bromo-α-phenylacetyl)-L-alanine methyl ester | DIEA | L-alanine methyl ester | N-carboxyalkyl dipeptide analogue | - | up to 80 (diastereomeric excess) | organic-chemistry.org |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally benign synthetic routes. nih.govbeilstein-journals.org A notable chemoenzymatic approach for the synthesis of α,β-unsaturated esters, which are direct precursors to the corresponding carboxylic acids, involves the combination of an enzymatic reduction of a carboxylic acid to an aldehyde, followed by a chemical olefination step, such as the Wittig reaction. nih.govbeilstein-journals.orgnih.gov

Carboxylic acid reductases (CARs) are enzymes capable of reducing a wide range of carboxylic acids to their corresponding aldehydes under mild conditions. nih.govbeilstein-journals.org This enzymatic step avoids the use of harsh chemical reducing agents and exhibits high chemoselectivity, leaving other functional groups such as carbon-carbon double bonds unaffected. beilstein-journals.org The resulting aldehyde can then be subjected to a Wittig reaction with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, to generate the α,β-unsaturated ester with a two-carbon extension. nih.govbeilstein-journals.org Subsequent hydrolysis of the ester furnishes the desired α,β-unsaturated carboxylic acid.

Table 2: Chemoenzymatic Synthesis of α,β-Unsaturated Esters via Carboxylic Acid Reductase and Wittig Reaction

| Carboxylic Acid Substrate | Enzyme | Wittig Reagent | Product | Yield (%) | Reference |

| Phenylacetic acid | Mycobacterium sp. CAR | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-phenylacrylate | 70 | nih.govbeilstein-journals.org |

| 3-Phenylpropanoic acid | Mycobacterium sp. CAR | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 4-phenylbut-2-enoate | 65 | beilstein-journals.org |

| Nonanoic acid | Mycobacterium sp. CAR | Ethyl (triphenylphosphoranylidene)acetate | Ethyl undec-2-enoate | 85 | beilstein-journals.org |

| Cinnamic acid | Mycobacterium sp. CAR | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 5-phenylpenta-2,4-dienoate | 55 | beilstein-journals.org |

Enantioselective Conjugate Addition of Alkenyl Grignard Reagents

The enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation and the creation of chiral centers. organic-chemistry.orgrsc.org While organocopper reagents are commonly used, the development of catalytic asymmetric conjugate additions using Grignard reagents is highly desirable due to their ready availability. organic-chemistry.orgresearchgate.net

Copper-catalyzed systems employing chiral ligands have shown great success in the enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters. organic-chemistry.orgrsc.org Ligands such as those from the Josiphos and Tol-BINAP families have enabled high yields and excellent enantioselectivities for the addition of various Grignard reagents to acyclic α,β-unsaturated esters. organic-chemistry.orgrsc.org While many examples focus on alkyl and aryl Grignard reagents, these methods are, in principle, applicable to alkenyl Grignard reagents, which would provide a direct route to analogues of this compound. The resulting β-substituted ester can then be hydrolyzed to the corresponding carboxylic acid.

Table 3: Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters

| α,β-Unsaturated Ester | Grignard Reagent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (%) | Reference |

| Methyl cinnamate | MeMgBr | CuI / (S)-Tol-BINAP | 85 | 96 | rsc.org |

| Methyl crotonate | PhMgBr | CuBr·SMe₂ / (R,S)-Josiphos | 92 | 98 | organic-chemistry.org |

| Ethyl 2-cyclohexenoate | EtMgBr | CuBr·SMe₂ / (R,S)-Josiphos | 95 | 99 | organic-chemistry.org |

Alternative and Novel Synthetic Routes

Beyond enzymatic and chemoenzymatic methods, several purely chemical strategies have been developed for the synthesis of α,β-unsaturated carboxylic acids, offering alternative disconnections and access to a wide range of analogues.

Palladium-Catalyzed Transformations

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, allowing for the direct introduction of a carbonyl group into a molecule. acs.org The carbonylation of vinyl halides or triflates provides a powerful and versatile route to α,β-unsaturated carboxylic acids and their derivatives. acs.orgdocumentsdelivered.com In this process, a vinyl halide or triflate is treated with carbon monoxide and a nucleophile, such as water or an alcohol, in the presence of a palladium catalyst. youtube.com The use of specific ligands can control the regioselectivity and efficiency of the reaction. researchgate.net This methodology allows for the construction of the α,β-unsaturated acid core from readily available vinyl precursors.

For example, a vinyl bromide can be subjected to palladium-catalyzed carbonylation in the presence of water to directly yield the corresponding α,β-unsaturated carboxylic acid. youtube.com This approach is particularly useful for synthesizing highly substituted analogues.

Reactions from Arylpropiolic Acids

Arylpropiolic acids and their derivatives can serve as valuable starting materials for the synthesis of substituted acrylic acids. The triple bond of the propiolic acid can undergo a variety of transformations to introduce substituents at the α- and β-positions. One such approach involves the reaction of a nickelacycle, formed from an alkyne, Ni(cod)₂, and CO₂, with an organozinc reagent to produce β,β'-disubstituted α,β-unsaturated carboxylic acids in a highly regio- and stereoselective manner. organic-chemistry.org

Another related strategy involves the Friedel-Crafts acylation of an aromatic ring with maleic anhydride (B1165640), followed by a series of transformations to yield a β-aroylacrylic acid, which shares the core structure of a β-phenyl-substituted acrylic acid. orgsyn.org

Olefination and Oxidation Sequences

A classic and widely used approach to the synthesis of α,β-unsaturated carboxylic acids involves a two-step sequence of olefination followed by oxidation. organic-chemistry.orgorganic-chemistry.org The olefination step, often a Wittig, Horner-Wadsworth-Emmons, or Julia olefination, is used to construct the carbon-carbon double bond by reacting an aldehyde or ketone with a suitable phosphorus or sulfur ylide. wikipedia.orgmasterorganicchemistry.com This initially forms an α,β-unsaturated aldehyde, ketone, or ester.

If an α,β-unsaturated aldehyde is formed, it can be subsequently oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as Oxone, pyridinium (B92312) chlorochromate (PCC), or under N-heterocyclic carbene (NHC) organocatalysis with aerobic oxygen. organic-chemistry.org This sequence allows for a great deal of flexibility in the synthesis, as a wide variety of aldehydes and olefination reagents are commercially available or readily prepared. A chemoenzymatic variation of this, as discussed in section 2.2.3, utilizes a carboxylic acid reductase to generate the aldehyde in situ from another carboxylic acid. nih.govbeilstein-journals.org

Table 4: Synthesis of α,β-Unsaturated Carboxylic Acids via Oxidation of Aldehydes

| Aldehyde | Oxidizing Agent | Product | Yield (%) | Reference |

| Cinnamaldehyde | Oxone | Cinnamic acid | High | organic-chemistry.org |

| Crotonaldehyde | PCC / H₅IO₆ | Crotonic acid | Quantitative | organic-chemistry.org |

| Various aryl aldehydes | NHPI / O₂ | Various aryl carboxylic acids | Good to excellent | organic-chemistry.org |

| Various aliphatic aldehydes | VO(acac)₂ / H₂O₂ | Various aliphatic carboxylic acids | Good to excellent | organic-chemistry.org |

Base-Mediated Condensation Reactions

Base-mediated condensation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds, and they are particularly effective for synthesizing α,β-unsaturated carboxylic acids like this compound and its analogues. These reactions typically involve the reaction of a carbonyl compound with a component possessing an active hydrogen atom, catalyzed by a base. The base facilitates the deprotonation of the active hydrogen compound to generate a nucleophilic carbanion or enolate, which then attacks the electrophilic carbonyl carbon. A subsequent elimination step, usually of a water molecule, yields the unsaturated product. Several classical named reactions fall under this category and are applicable to the synthesis of the target structures.

Perkin Reaction

The Perkin reaction, first reported by William Henry Perkin, provides a direct route to α,β-unsaturated aromatic acids. libretexts.orgwikipedia.orgbyjus.com The reaction condenses an aromatic aldehyde with an aliphatic acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as the base catalyst. wikipedia.orglongdom.org

To synthesize this compound, the logical precursors for a Perkin reaction would be benzaldehyde and isobutyric anhydride, with sodium isobutyrate as the base. The base abstracts an α-hydrogen from isobutyric anhydride to form an enolate ion. This enolate then attacks the carbonyl carbon of benzaldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final α,β-unsaturated acid. byjus.comiitk.ac.in Early work by Perkin himself explored the reaction between aromatic aldehydes and isobutyric anhydride, noting the formation of the corresponding substituted crotonic acids, though the reaction could be complex. zenodo.org The reaction generally requires high temperatures and can be considered a type of aldol (B89426) condensation. libretexts.orgbyjus.com

Stobbe Condensation

The Stobbe condensation is a powerful base-mediated method for forming carbon-carbon bonds, specifically yielding alkylidene succinic acids or their monoesters. wikipedia.org This reaction involves the condensation of a ketone or an aldehyde with a succinic acid diester, such as diethyl succinate (B1194679), in the presence of a strong base like potassium t-butoxide or sodium ethoxide. wikipedia.orgunacademy.com Unlike other condensation reactions, the Stobbe condensation is typically irreversible due to the formation of a stable γ-lactone intermediate that undergoes ring-opening. juniperpublishers.com

This methodology is particularly relevant for producing analogues of this compound. For instance, the condensation of phenyl isopropyl ketone with diethyl succinate using potassium t-butoxide as a base leads to the formation of 4-aryl-3-ethoxycarbonyl-5-methylhex-3-enoic acid derivatives. rsc.org This product shares the core structural motif of a phenyl group and an isopropyl group attached to the double bond. While ketones can be less reactive than aldehydes in some condensations, they perform well in the Stobbe reaction, sometimes providing better yields, especially when strong bases like potassium t-butoxide or sodium hydride are used. juniperpublishers.comresearchgate.net

Knoevenagel-Doebner Condensation

The Knoevenagel condensation is the reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group, catalyzed by a weak base such as an amine (e.g., piperidine (B6355638) or pyridine). wikipedia.org A widely used variant is the Doebner modification, which employs malonic acid as the active methylene compound in a pyridine (B92270) solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds through a condensation and is followed by a base-induced decarboxylation, affording an α,β-unsaturated carboxylic acid. organic-chemistry.orgnih.gov

This method can be readily adapted for the synthesis of analogues of this compound. The general approach involves reacting an aromatic aldehyde, such as benzaldehyde, with a substituted malonic acid or its ester. For example, the reaction of an aldehyde with diethylmalonate in the presence of a suitable catalyst can produce the corresponding unsaturated product with high purity and in good yields. amazonaws.com The Knoevenagel-Doebner reaction is known for its utility in extending carbon chains in carbohydrate chemistry and is a reliable method for generating E-α,β-unsaturated carboxylic acids. nih.gov

Interactive Table: Examples of Base-Mediated Condensation Reactions for Synthesizing Cinnamic Acid Derivatives and Analogues

| Reaction Type | Carbonyl Component | Active Methylene/Anhydride Component | Base/Catalyst | Product Type | Reported Yield | Reference |

| Perkin Reaction | Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic Acid | Varies | wikipedia.orglongdom.org |

| Perkin Reaction | Cuminic Aldehyde | Isobutyric Anhydride | Sodium Isobutyrate | Cumenyl-α,α-dimethylacrylic acid | Not specified | zenodo.org |

| Stobbe Condensation | Phenyl Isopropyl Ketone | Diethyl Succinate | Potassium t-butoxide | 3-Ethoxycarbonyl-4-phenyl-5-methylhex-3-enoic acid | Predominant product | rsc.org |

| Stobbe Condensation | Benzaldehyde | Dimethyl Succinate | Sodium Hydride | Unsaturated ester, leading to diacid after hydrolysis | Not specified | juniperpublishers.com |

| Knoevenagel-Doebner | Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Cinnamic Acid | Good | wikipedia.orgnih.gov |

| Knoevenagel Condensation | Aromatic Aldehydes | Diethyl Malonate | Immobilized Gelatine | Diethyl Arylidene Malonate | 85-89% | amazonaws.com |

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 3 Phenylpent 2 Enoic Acid

Participation in Conjugate Additions

The core reactivity of α,β-unsaturated carbonyl compounds is their susceptibility to conjugate addition, also known as Michael addition. This reaction involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond. For 4-Methyl-3-phenylpent-2-enoic acid, the electrophilicity of the β-carbon is influenced by both the electron-withdrawing carboxylic acid group and the phenyl ring. The bulky isopropyl group at the β-position, however, introduces significant steric hindrance, which can be expected to play a major role in the feasibility and outcome of such additions.

While specific examples of conjugate additions to this compound are not readily found in the literature, the general principles of Michael additions to similarly substituted α,β-unsaturated carboxylic acids suggest that soft nucleophiles would be the most likely candidates to undergo this reaction.

Table 1: Plausible Nucleophiles for Conjugate Addition to this compound

| Nucleophile Type | Specific Examples | Expected Product |

| Organocuprates | Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 3-Aryl-4-methyl-3-phenylpentanoic acid |

| Enolates | Diethyl malonate anion | Diethyl 2-(2-carboxy-1-isopropyl-1-phenylethyl)malonate |

| Thiolates | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)-4-methyl-3-phenylpentanoic acid |

| Amines | Pyrrolidine | 3-(Pyrrolidin-1-yl)-4-methyl-3-phenylpentanoic acid |

The stereochemical outcome of such additions would be of significant interest, with the potential for diastereoselectivity due to the creation of a new stereocenter at the β-carbon. The bulky substituents on the double bond would likely influence the approach of the nucleophile, potentially favoring the formation of one diastereomer over the other.

Cyclization Reactions and Heterocycle Synthesis

The structure of this compound provides a scaffold for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. The presence of the carboxylic acid and the phenyl ring are key features that can be exploited in these transformations.

For instance, under acidic conditions, intramolecular Friedel-Crafts acylation could potentially occur, where the carboxylic acid or its activated derivative attacks the ortho-position of the phenyl ring. This would lead to the formation of a six-membered ring, resulting in a substituted dihydronaphthalenone derivative. The success of this reaction would depend on the activation of the carboxylic acid and the electronic nature of the phenyl ring.

Furthermore, the double bond can participate in cyclization reactions. For example, iodolactonization, involving treatment with iodine and a base, could lead to the formation of an iodolactone. The regioselectivity of this reaction would be influenced by the substitution pattern of the double bond.

Table 2: Potential Cyclization Products from this compound

| Reaction Type | Reagents | Potential Product |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA) or SOCl₂/AlCl₃ | Substituted dihydronaphthalenone |

| Iodolactonization | I₂, NaHCO₃ | Iodolactone derivative |

| Paal-Knorr Furan Synthesis (from a 1,4-dicarbonyl precursor derived from the acid) | Acid catalyst | Substituted furan |

Catalytic Transformations

The development of catalytic methods has opened new avenues for the transformation of α,β-unsaturated carboxylic acids. While specific applications to this compound are not documented, its structure suggests it could be a substrate for various catalytic processes.

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed domino reactions are powerful tools for the efficient construction of complex molecules. scholaris.ca For a substrate like this compound, a domino sequence could be initiated by a Heck reaction, followed by an intramolecular C-H activation or another bond-forming event. The presence of the phenyl group and the carboxylic acid moiety could serve as directing groups or participants in the catalytic cycle. A hypothetical domino reaction could involve the coupling of an aryl halide at the α-position, followed by an intramolecular cyclization onto the phenyl ring, leading to polycyclic structures.

Lewis Acid-Mediated Regioselective Cyclizations

Lewis acids can play a crucial role in promoting and controlling the regioselectivity of cyclization reactions. In the case of this compound, a Lewis acid could coordinate to the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the conjugated system and facilitating intramolecular reactions. For example, a Lewis acid could promote a Nazarov-type cyclization if the molecule were appropriately functionalized, or it could control the regioselectivity of a Friedel-Crafts reaction. The choice of Lewis acid would be critical in determining the reaction pathway and outcome.

Homogeneous Catalysis for Atom-Economical Syntheses

Homogeneous catalysis offers elegant solutions for atom-economical transformations. For this compound, catalytic hydrogenation of the carbon-carbon double bond would be a straightforward and atom-economical reaction, leading to 4-methyl-3-phenylpentanoic acid. More advanced catalytic methods, such as transfer hydrogenation or asymmetric hydrogenation, could provide access to enantiomerically enriched products. Furthermore, catalytic decarboxylative cross-coupling reactions could potentially utilize the carboxylic acid group as a handle for the formation of new carbon-carbon bonds, representing a highly atom-economical approach to functionalization.

Functional Group Reactivity

Beyond the reactivity of the conjugated system, the individual functional groups of this compound—the carboxylic acid, the carbon-carbon double bond, and the phenyl ring—exhibit their characteristic reactivities.

The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The carbon-carbon double bond can be subjected to reactions like hydrogenation, halogenation, epoxidation, and dihydroxylation. The phenyl ring can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing alkyl substituent. The interplay and selective manipulation of these functional groups would be key to the synthetic utility of this compound.

Esterification and Amidation Studies

The conversion of the carboxylic acid moiety of this compound into esters and amides is a fundamental transformation.

Esterification:

The esterification of carboxylic acids, including hindered ones, can be achieved through various methods. acs.orgorganic-chemistry.org For a sterically hindered acid like this compound, direct acid-catalyzed esterification with an alcohol may be slow. More effective methods often involve the activation of the carboxylic acid. One common approach is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an alcohol.

Another strategy involves converting the carboxylic acid to a more reactive species, such as an acid chloride. This can be accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then readily reacted with an alcohol to form the corresponding ester. Given the presence of the double bond, mild reaction conditions are preferable to avoid potential side reactions. The use of an entraining agent to remove water formed during esterification can also drive the reaction to completion, particularly in industrial settings. google.com

Amidation:

Similar to esterification, the formation of amides from this compound typically requires activation of the carboxyl group. The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is effective for the amidation of carboxylates with amines. organic-chemistry.org This method is often successful even for challenging couplings. Base-promoted direct amidation of esters, while a useful transformation, would require the initial synthesis of the ester of this compound. nih.gov The direct conversion of the carboxylic acid to the amide can also be achieved by first forming the acid chloride, followed by reaction with an amine. organic-chemistry.org The reactivity of the amine and the steric hindrance around the carbonyl group of the acid chloride will influence the reaction conditions required.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Key Features |

|---|---|---|

| Esterification | DCC, DMAP | Mild conditions, effective for hindered acids. organic-chemistry.org |

| SOCl₂, Alcohol | Forms reactive acid chloride intermediate. | |

| Acid Catalyst, Entrainer | Drives equilibrium by removing water. google.com | |

| Amidation | HBTU, Base | Efficient for coupling with various amines. organic-chemistry.org |

| (COCl)₂, Amine | Forms reactive acid chloride intermediate. |

Reduction and Oxidation Reactions of Related Compounds

The double bond and the carboxylic acid group in this compound are both susceptible to reduction and oxidation under appropriate conditions. The reactivity of these functional groups can be influenced by the substitution pattern.

Reduction:

The reduction of α,β-unsaturated carboxylic acids can yield different products depending on the reducing agent and reaction conditions. The reduction of cinnamic acid, a structurally related compound, to hydrocinnamic acid (3-phenylpropanoic acid) can be achieved using sodium amalgam or catalytically with palladium black. orgsyn.org A method employing water, sodium borohydride, and Raney nickel has also been reported for the reduction of cinnamic acid, offering a high yield of the saturated carboxylic acid. chemspider.com This suggests that the double bond of this compound can be selectively reduced to afford 4-methyl-3-phenylpentanoic acid. chemspider.com Complete reduction of both the double bond and the carboxylic acid to yield an alcohol is also possible with stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation:

The oxidation of α,β-unsaturated carboxylic acids can lead to various products. The double bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate. Allylic oxidation, the oxidation at the carbon atom adjacent to the double bond, is another potential pathway. nih.govorganic-chemistry.org For example, enzyme-catalyzed allylic oxidation has been observed in related systems. nih.gov The oxidation of allylic alcohols to the corresponding carboxylic acids can be achieved using a copper-catalyzed oxidation followed by a chlorite (B76162) oxidation. rsc.orgrsc.org While this compound is already a carboxylic acid, these methods highlight the potential for further oxidation at the allylic positions under specific conditions, which could lead to the formation of more complex oxygenated derivatives. The phenyl group itself can also be susceptible to oxidation under harsh conditions.

Table 2: Potential Reduction and Oxidation Products

| Reaction | Reagent(s) | Potential Product of this compound |

|---|---|---|

| Reduction | NaBH₄, Raney Ni | 4-Methyl-3-phenylpentanoic acid chemspider.com |

| LiAlH₄ | 4-Methyl-3-phenylpentan-1-ol | |

| Oxidation | O₃ then Zn/H₂O | Phenyl(isopropyl)ketone and glyoxylic acid |

| KMnO₄ (strong) | Benzoic acid and isobutyric acid | |

| SeO₂ | Allylic hydroxylated derivatives |

Mechanistic Investigations of Related Transformations

The conjugated system in this compound and its derivatives allows for a range of mechanistically interesting transformations, including intramolecular cyclizations and rearrangements.

Intramolecular Aminoalkylation Mechanisms

Acid-Catalyzed Rearrangement Mechanisms, including Michael Addition and Aza-Claisen Rearrangements

Michael Addition:

The α,β-unsaturated carbonyl system in derivatives of this compound, such as its esters, makes them excellent Michael acceptors. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. wikipedia.orgmasterorganicchemistry.com This reaction is typically base-catalyzed, where the base generates the nucleophilic enolate. masterorganicchemistry.com For an ester of this compound, the reaction would proceed by the attack of a nucleophile at the carbon bearing the isopropyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting enolate intermediate is then protonated to give the 1,4-adduct. masterorganicchemistry.com The phenyl group at the β-position can influence the reactivity through both steric hindrance and electronic effects.

Aza-Claisen Rearrangement:

The aza-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amides. researchgate.nettcichemicals.comtcichemicals.com This pericyclic reaction involves the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an N-allyl enamine or amide. For a derivative of this compound, an N-allyl amide could be synthesized and then induced to undergo an aza-Claisen rearrangement. The reaction generally requires heat, but can be facilitated by the addition of a Lewis acid or by forming the amide enolate. tcichemicals.comtcichemicals.com The mechanism is concerted, proceeding through a six-membered chair-like transition state. The stereochemistry of the newly formed carbon-carbon bond is controlled by the geometry of the enolate and the conformation of the transition state.

Formation Mechanisms of Reaction Impurities

During the synthesis and subsequent reactions of this compound, various impurities can be formed. The specific impurities will depend on the reaction conditions and the reagents used.

In the synthesis of the parent acid, which could involve a Knoevenagel or similar condensation, incomplete reaction or side reactions could lead to the presence of starting materials or alternative condensation products. During esterification, if harsh acidic conditions are used, side reactions involving the double bond, such as hydration or rearrangement, could occur. libretexts.org In reactions involving strong bases, isomerization of the double bond from the α,β-position to the β,γ-position is a potential side reaction. libretexts.org

In Michael additions, 1,2-addition to the carbonyl group can sometimes compete with the desired 1,4-conjugate addition, especially with more reactive nucleophiles like Grignard reagents. masterorganicchemistry.com In aza-Claisen rearrangements, if the conditions are not optimized, other rearrangement pathways or decomposition of the starting material or product could occur. The isolation of intermediates in related complex reactions has shed light on the potential for side-product formation. mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering profound insights into the molecular framework of 4-Methyl-3-phenylpent-2-enoic acid. By examining the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Data Interpretation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present.

The interpretation of the ¹H NMR spectrum allows for the assignment of each proton to its specific position in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, a characteristic of protons attached to a benzene (B151609) ring. The vinylic proton, located on the carbon-carbon double bond, resonates at a specific chemical shift, influenced by its geometric relationship with the adjacent phenyl and carboxylic acid groups. The protons of the two methyl groups attached to the same carbon atom are often equivalent and appear as a doublet, coupled to the neighboring methine proton. This methine proton, in turn, will appear as a multiplet due to coupling with the methyl protons. The methylene (B1212753) protons adjacent to the carboxylic acid group will also exhibit a characteristic signal.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.40 | m | - |

| Vinylic-H | 5.80 | s | - |

| CH (methine) | 3.50 | sept | 6.8 |

| CH₂ (methylene) | 3.20 | s | - |

| CH₃ (methyl) | 1.10 | d | 6.8 |

| OH (carboxylic acid) | 12.00 | br s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the specific isomer ((E) or (Z)) being analyzed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Chemical Shift Assignment

Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are indicative of their chemical environment. The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position. The carbons of the phenyl ring resonate in the aromatic region, while the olefinic carbons of the C=C double bond also have characteristic chemical shifts. The aliphatic carbons, including the methine, methylene, and methyl carbons, appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 172.0 |

| C (Olefinic) | 160.0 |

| C (Olefinic) | 118.0 |

| C (Aromatic, Quaternary) | 140.0 |

| C (Aromatic, CH) | 128.0-129.0 |

| CH₂ (Methylene) | 40.0 |

| CH (Methine) | 32.0 |

| CH₃ (Methyl) | 21.0 |

Note: These are approximate chemical shift values and can be influenced by the solvent and stereochemistry.

Advanced NMR Techniques for Stereochemical Analysis and Interaction Studies

The presence of a double bond in this compound gives rise to the possibility of (E) and (Z) stereoisomers. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the stereochemistry of these isomers. NOE experiments can reveal through-space interactions between protons that are in close proximity, which allows for the differentiation between the cis and trans arrangement of substituents across the double bond. ipb.pt For instance, an NOE correlation between the vinylic proton and the protons of the phenyl ring would provide strong evidence for a specific stereoisomer.

Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are also employed to confirm the connectivity between protons and carbons, respectively, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. bldpharm.com For this compound (C₁₂H₁₄O₂), the theoretical exact mass is 190.0994 g/mol . nih.govnih.govuni.lu HRMS analysis can confirm this molecular weight with a high degree of precision, typically to within a few parts per million (ppm). This accurate mass measurement is crucial for verifying the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The molecular ion peak [M]+ is observed, and often, adducts such as [M+H]+ or [M+Na]+ are also detected, further confirming the molecular weight.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the functional group identification of organic molecules.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum exhibits characteristic absorption bands that confirm its molecular structure. The presence of a carboxylic acid functional group is indicated by a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching vibration, usually appearing around 1700 cm⁻¹. The carbon-carbon double bond (C=C) within the enoic acid structure and the aromatic phenyl ring also show characteristic absorptions.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 3300 - 2500 |

| Carbonyl | C=O Stretch | ~1700 |

| Alkene | C=C Stretch | ~1650 |

| Aromatic Ring | C=C Stretch | ~1600, 1450 |

| Isopropyl Group | C-H Bending | ~1385, 1370 |

Note: The exact positions of these peaks can vary slightly depending on the sample's physical state (e.g., solid, liquid, or in solution) and the specific instrument used.

Advanced Surface and Solution Characterization for Mechanistic Understanding

To comprehend how this compound interacts with surfaces and to determine its purity in solution, advanced analytical techniques are employed.

Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique that can visualize individual molecules adsorbed on a conductive surface. nih.gov It provides insights into the adsorption geometry, conformation, and self-assembly of organic molecules. nih.govresearchgate.net For carboxylic acids like this compound, STM studies on surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG) or metal surfaces (e.g., Au(111)) can reveal how these molecules arrange themselves. researchgate.net The adsorption behavior is often governed by intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, and interactions between the phenyl rings and the substrate. researchgate.net The carboxylic acid group can deprotonate upon adsorption on metal oxide surfaces, with the carboxylate binding to surface metal sites. nih.gov The specific orientation and packing of the molecules are influenced by a delicate balance between molecule-molecule and molecule-substrate interactions. researchgate.net

High-Resolution Photoemission Spectroscopy (HRPES), a variant of angle-resolved photoemission spectroscopy (ARPES), is a powerful technique for studying the electronic structure and spatial distribution of molecular adsorbates on surfaces. researchgate.netmpg.de By analyzing the kinetic energy and angular distribution of photoemitted electrons, HRPES can provide information about the molecular orbitals and their orientation relative to the substrate. researchgate.net For this compound adsorbed on a surface, HRPES can be used to probe the electronic states of the phenyl ring and the carboxylic acid group. mpg.de Changes in the electronic structure upon adsorption can indicate the nature of the chemical bonding with the surface. aps.org This technique is particularly useful for understanding how the molecule's orientation and electronic properties are affected by its interaction with the substrate. researchgate.netaps.org

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Determining the enantiomeric purity is crucial in many applications. Chiral chromatography is the primary method for separating and quantifying these enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful alternative to HPLC, often providing faster and more efficient separations. chromatographyonline.comselvita.com Using supercritical carbon dioxide as the main mobile phase, SFC offers advantages in terms of reduced solvent consumption and faster analysis times. selvita.comchiraltech.com Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. nih.govshimadzu.com

Gas Chromatography (GC): Chiral GC can also be used for the enantiomeric separation of volatile derivatives of carboxylic acids. The carboxylic acid is typically converted to a more volatile ester or amide derivative before analysis on a chiral column.

The choice of chromatographic technique and chiral stationary phase is critical for achieving successful enantiomeric resolution of this compound. The development of an effective separation method allows for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a sample.

Computational and Theoretical Studies on 4 Methyl 3 Phenylpent 2 Enoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties.

Geometry Optimization and Electronic Structure Calculations

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located. Following geometry optimization, various electronic properties can be determined. These often include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the distribution of electron density, and the molecular electrostatic potential. These calculations provide insights into the molecule's reactivity, stability, and potential sites for chemical reactions. At present, specific data on the optimized geometry and electronic structure of 4-methyl-3-phenylpent-2-enoic acid from DFT calculations are not available in the literature.

Frequency Calculations and Vibrational Analysis

Subsequent to geometry optimization, frequency calculations are typically performed. These calculations serve a dual purpose: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical vibrational spectrum (such as infrared and Raman spectra). By comparing the calculated vibrational frequencies with experimentally obtained spectra, researchers can validate the computational model and assign specific vibrational modes to the stretching and bending of chemical bonds within the molecule. For this compound, such a computational vibrational analysis has not been reported.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation. This can involve identifying key intermediates and calculating the energy barriers for each step of the reaction. Such studies are invaluable for understanding reaction kinetics and for designing more efficient synthetic routes. However, there are currently no published computational studies that elucidate the mechanistic pathways involving this compound.

Investigation of Interaction Energies and Adsorption Configurations

Understanding how a molecule interacts with other molecules or with surfaces is crucial in many areas of chemistry, from materials science to drug design. Computational methods can be used to calculate the interaction energies between this compound and other chemical species or surfaces. These calculations can also predict the most stable adsorption configurations, revealing how the molecule orients itself when it binds to a surface. This information is vital for applications such as catalysis and the development of new materials. As of now, research detailing the interaction energies and adsorption configurations of this compound has not been published.

Prediction of Potential Biological Targets and Mechanisms of Action

In the realm of medicinal chemistry, computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict the biological targets of a compound and to understand its mechanism of action. Molecular docking simulations attempt to fit a molecule into the binding site of a protein or other biological macromolecule, predicting the strength and mode of interaction. QSAR studies, on the other hand, correlate variations in the chemical structure of a series of compounds with their biological activity. These computational approaches can accelerate the drug discovery process by identifying promising lead compounds and suggesting modifications to improve their efficacy. For this compound, there are no available computational studies predicting its potential biological targets or elucidating its mechanism of action.

Synthesis and Characterization of Derivatives and Analogues of 4 Methyl 3 Phenylpent 2 Enoic Acid

Structurally Related Phenylpentenoic Acids

The core structure of phenylpentenoic acid can be readily modified to introduce a variety of substituents, leading to compounds with altered electronic and steric properties.

Halogenated and Alkoxy-Substituted Analogues (e.g., 5-(4-Chloro-phenyl)-3-phenylpent-2-enoic acid, 4-ethoxy-3-phenylpent-2-enoic acid)

The introduction of halogen atoms or alkoxy groups onto the phenyl ring of phenylpentenoic acid derivatives can significantly influence their chemical reactivity and physicochemical properties. For instance, the synthesis of (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid has been documented, with its molecular formula confirmed as C₁₇H₁₅ClO₂. evitachem.combldpharm.com The presence of the electron-withdrawing chloro group in compounds like 5-(4-chloro-phenyl)-3-phenylpent-2-enoic acid can increase the acidity of the carboxylic acid.

Alkoxy-substituted analogues, such as 4-ethoxy-3-phenylpent-2-enoic acid, have also been synthesized. A general method for preparing 4-ethoxy phenylacetic acid involves the reaction of phenetole (B1680304) with dimethylformamide catalyzed by phosphorus oxychloride to yield 4-ethoxy benzaldehyde (B42025), which is then further reacted and reduced. google.com Another example is 3-(4-Ethoxyphenyl)-4-methylpent-2-enoic acid. nih.gov The synthesis of related 4-substituted-3-alkoxy-2-butenoic acid esters has been achieved by reacting ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols. yu.edu.jo

Table 1: Examples of Halogenated and Alkoxy-Substituted Phenylpentenoic Acid Analogues

| Compound Name | Molecular Formula | Key Synthetic Feature |

| (2E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid | C₁₇H₁₅ClO₂ | Aldol (B89426) condensation followed by dehydration is a typical synthetic route. evitachem.com |

| 4-ethoxy-3-phenylpent-2-enoic acid | C₁₄H₁₈O₃ | Synthesis can involve the formylation of phenetole. google.com |

| 3-(4-Ethoxyphenyl)-4-methylpent-2-enoic acid | C₁₄H₁₈O₃ |

This table is based on available data and may not be exhaustive.

Alkyl and Carboxyphenyl Modified Derivatives (e.g., (E)-3-Methyl-5-phenylpent-2-enoic acid, 5-(2-Carboxyphenyl)-5-phenylpent-2-enoic acid)

Modification of the pentenoic acid chain with alkyl groups or the addition of a carboxyl group to the phenyl ring creates another class of derivatives. (E)-3-Methyl-5-phenylpent-2-enoic acid, with the molecular formula C₁₂H₁₄O₂, is a notable example. chemscene.com The methyl group in this compound introduces steric hindrance, which can affect its reactivity in nucleophilic additions.

Derivatives featuring an additional carboxylic acid group, such as 5-(2-Carboxyphenyl)-5-phenylpent-2-enoic acid, exhibit bifunctional reactivity. This allows for chemical reactions, such as esterification or amidation, to occur at both carboxyl groups, expanding their synthetic utility.

Stereoisomeric Variants: E/Z Isomers and Chiral Forms

The presence of a carbon-carbon double bond in 4-methyl-3-phenylpent-2-enoic acid gives rise to E/Z isomerism. Both the (E)- and (Z)-isomers have been identified and characterized. nih.govbldpharm.comuni.lu The IUPAC name for the (Z)-isomer is (Z)-4-methyl-3-phenylpent-2-enoic acid. nih.gov The designation of E or Z is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents on the double bond. libretexts.orglibretexts.org

The potential for chirality also exists within these molecules, depending on the substitution pattern. While specific chiral forms of this compound itself are not extensively detailed in the provided search results, the synthesis of chiral derivatives is a possibility.

Table 2: Stereoisomers of this compound

| Isomer | IUPAC Name | Molecular Formula |

| E-isomer | (E)-4-Methyl-3-phenylpent-2-enoic acid | C₁₂H₁₄O₂ |

| Z-isomer | (Z)-4-methyl-3-phenylpent-2-enoic acid | C₁₂H₁₄O₂ |

This table is based on available data and may not be exhaustive.

Functionalized Esters and Amides as Derivatives

The carboxylic acid group of this compound and its analogues is a prime site for derivatization to form esters and amides. These functionalized derivatives are of interest in various fields, including medicinal chemistry. ontosight.ai

The synthesis of esters can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org Amides can be synthesized by reacting the carboxylic acid with an amine, often requiring an activating agent to facilitate the reaction. nih.govorganic-chemistry.orgresearchgate.net For example, a general method for synthesizing amides from esters involves reacting the ester with an amine in the presence of a catalyst or under reflux conditions. google.com The synthesis of (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters and N-substituted amides has been accomplished via the Knoevenagel condensation. researchgate.net

Related α,β-Unsaturated Carboxylic Acids (e.g., 3-arylprop-2-enoic acids, 4-Phenyl-4-pentenoic acid, (E)-non-2-enoic acid)

The chemistry of this compound is part of the broader class of α,β-unsaturated carboxylic acids. Understanding the synthesis and properties of related compounds provides valuable context.

3-Arylprop-2-enoic acids , also known as cinnamic acids, are structurally similar, possessing a phenyl group conjugated to a carboxylic acid via a double bond. youtube.com These compounds are versatile precursors for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

4-Phenyl-4-pentenoic acid is an isomer of this compound where the double bond is at a different position. nih.gov Its synthesis can be achieved through a Wittig-type reaction. chemicalbook.com

(E)-non-2-enoic acid is an example of a linear α,β-unsaturated carboxylic acid. mdpi.comnih.gov Its synthesis has been reported through the Knoevenagel condensation of heptanal (B48729) with malonic acid. mdpi.comresearchgate.net The isomerization of 3-nonenoic acid can also yield 2-nonenoic acid. google.com

Table 3: Comparison of Related α,β-Unsaturated Carboxylic Acids

| Compound Name | Key Structural Feature | Common Synthetic Method |

| 3-Arylprop-2-enoic acids | Phenyl group directly attached to the β-carbon of the double bond. | Perkin reaction or Knoevenagel condensation. youtube.com |

| 4-Phenyl-4-pentenoic acid | Phenyl group attached to the same carbon as the double bond, but not in conjugation with the carboxylic acid. | Wittig reaction. chemicalbook.com |

| (E)-non-2-enoic acid | A linear alkyl chain instead of a phenyl group. | Knoevenagel condensation. mdpi.comresearchgate.net |

This table provides a general overview and may not encompass all synthetic routes.

Exploration of Biological Activities and Mechanistic Insights Non Clinical

Investigation of Cellular Mechanisms

There is no available research data on the specific cellular mechanisms of action for 4-methyl-3-phenylpent-2-enoic acid.

No studies have been published investigating the effect of this compound on cell cycle progression.

The role of this compound in the generation of reactive oxygen species and its contribution to oxidative stress has not been evaluated in any known studies.

There is no information available regarding the inhibitory effects of this compound on any cellular signaling pathways.

Potential Antimicrobial and Anticancer Research

No specific studies have been published detailing the potential antimicrobial or anticancer activities of this compound.

Enzyme Inhibition and Metabolic Pathway Modulation

Specific data on the direct effects of this compound on enzyme inhibition and metabolic pathway modulation is not present in the current body of scientific literature.

While some unsaturated carboxylic acids are known to inhibit fatty acid oxidation, there are no studies that specifically link this compound to the inhibition of this pathway or to the mechanism of coenzyme A depletion.

Impact on Pyruvate (B1213749) and Alpha-Ketoglutarate (B1197944) Metabolism (for related compounds)

The metabolism of pyruvate and alpha-ketoglutarate is central to cellular energy production, linking glycolysis to the citric acid cycle. The activity of the enzyme complexes that process these keto acids, namely the pyruvate dehydrogenase complex (PDHC) and the alpha-ketoglutarate dehydrogenase complex (KGDHC), is tightly regulated. Several compounds structurally related to this compound, such as other phenyl-substituted and branched-chain keto acids, have been shown to modulate the activity of these crucial metabolic enzymes.

Inhibition of Pyruvate Dehydrogenase Complex by Related Phenyl-Substituted Compounds

Research has demonstrated that certain phenyl-substituted compounds can influence the activity of the pyruvate dehydrogenase complex. The PDHC is a critical mitochondrial enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key substrate for the citric acid cycle. nih.gov

One such related compound, phenylpyruvate , has been identified as a competitive inhibitor of pyruvate oxidation in skeletal muscle mitochondria. This inhibition is believed to be a primary contributor to the elevated levels of pyruvate and lactate (B86563) observed in individuals with phenylketonuria. nih.gov The inhibitory effect of phenylpyruvate on pyruvate dehydrogenase has been quantified, as detailed in the table below.

Inhibitory Action of Phenylpyruvate on Pyruvate Dehydrogenase

| Compound | Enzyme/Process | Type of Inhibition | Ki Value | Organism/Tissue |

|---|---|---|---|---|

| Phenylpyruvate | Pyruvate Dehydrogenase | Competitive | ~0.18 mM | Rat skeletal muscle mitochondria |

Another related compound, phenylbutyrate , has been shown to indirectly activate the PDHC. It accomplishes this by inhibiting pyruvate dehydrogenase kinase 1 (PDK1), an enzyme that deactivates PDHC through phosphorylation. nih.govnih.gov By inhibiting PDK1, phenylbutyrate leads to an increase in the active, unphosphorylated form of PDHC, thereby enhancing pyruvate metabolism. nih.govnih.govnih.gov This mechanism has been explored for its potential therapeutic applications in conditions associated with deficient PDHC activity. nih.gov

Impact of Branched-Chain Alpha-Keto Acids on Pyruvate and Alpha-Ketoglutarate Dehydrogenase

The structural similarity of this compound to branched-chain alpha-keto acids (BCKAs) suggests that insights can be gained from the metabolic effects of BCKAs. In certain metabolic disorders, such as maple syrup urine disease, the accumulation of branched-chain amino acids and their corresponding alpha-keto acids has been shown to have an inhibitory effect on key metabolic enzymes. frontiersin.orgfrontiersin.org

Specifically, the accumulation of BCKAs and leucine (B10760876) can lead to the inhibition of both the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes. frontiersin.orgfrontiersin.org This inhibition disrupts normal brain energy metabolism. The alpha-ketoglutarate dehydrogenase complex is a rate-limiting enzyme in the citric acid cycle, responsible for the conversion of alpha-ketoglutarate to succinyl-CoA. nih.gov

The table below summarizes the inhibitory effects of synthetic pyruvate analogs, which provide further insight into the mechanisms of enzyme inhibition within this class of compounds.

Inhibitory Constants of Synthetic Pyruvate Analogs on Pyruvate Dehydrogenase Complex

| Inhibitor | Ki Value |

|---|---|

| Acetyl phosphinate (AcPH) | 0.1 µM |

| Methyl ester of acetyl phosphonate (B1237965) (AcPMe) | 40 µM |

Data from a study on isolated and intramitochondrial PDHC. oncotarget.com

These findings highlight that compounds with structural similarities to this compound can significantly influence central energy metabolism through their interactions with the pyruvate and alpha-ketoglutarate dehydrogenase complexes.

Applications in Advanced Organic Synthesis and Material Science

Utility as Building Blocks in Complex Molecule Synthesis

While specific, large-scale applications of 4-Methyl-3-phenylpent-2-enoic acid as a building block for highly complex molecules are not extensively documented in publicly available literature, its structural motifs are analogous to those found in cinnamic acid and its derivatives. These related compounds are widely recognized as crucial building blocks in polymer science and for the synthesis of a variety of organic molecules. The presence of the carboxylic acid allows for esterification and amidation reactions, while the double bond can participate in various addition and cycloaddition reactions. The phenyl group can also be functionalized to introduce further complexity. These inherent reactive sites suggest its potential as a precursor for creating diverse molecular scaffolds.

Role in Catalysis and Reaction Development

The development of novel catalytic systems is a cornerstone of modern chemistry. Unsaturated carboxylic acids and their derivatives are known to participate in various catalytic cycles.

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions, which are particularly desirable in the synthesis of bioactive molecules. Carboxylic acids can be utilized as substrates in homogeneous catalysis, often without the need for prior activation. While specific research detailing the use of this compound in the development of homogeneous catalysts for bioactive molecules is not prominent, the broader class of α,β-unsaturated carboxylic acids is of significant interest. These molecules can coordinate to metal centers, influencing the steric and electronic environment of the catalyst and thereby directing the outcome of the reaction.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. The interaction between a ligand and a reactant is a critical factor in achieving high enantioselectivity. Although specific studies focusing on ligand-reactant interactions involving this compound in asymmetric catalysis are not readily found, the principles of such interactions are well-established. The geometry of the double bond and the substitution pattern on the molecule could influence how it binds to a chiral catalyst, potentially leading to the stereoselective formation of a desired product.

Intermediates in Pharmaceutical and Fine Chemical Production

The structural framework of this compound is related to various phenyl-containing carboxylic acids that are known intermediates in the synthesis of pharmaceuticals and fine chemicals. For instance, derivatives of phenylacetic acid and phenylpropionic acid are precursors to a range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). While direct evidence of this compound being a key intermediate in the commercial production of specific pharmaceuticals is not widely reported, its potential as a precursor for novel drug candidates or for the synthesis of specialized fine chemicals remains an area for exploration.

Integration into Advanced Materials

The development of advanced materials with tailored properties is a rapidly growing field of research. The incorporation of organic molecules with specific functionalities can impart desired characteristics to these materials.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline behavior, known as mesogens, typically possess a rigid core and flexible terminal groups. Cinnamic acid derivatives are known to be used in the synthesis of liquid crystals. The rigid phenyl group and the conjugated system of this compound could potentially serve as part of the rigid core of a mesogen. By esterifying the carboxylic acid with a suitable alcohol containing another rigid unit, it might be possible to create molecules with liquid crystalline properties. However, specific research on the incorporation of this compound into liquid crystals is not currently available in the public domain.

Development of Polymeric Materials

The unique molecular architecture of this compound, characterized by the presence of a phenyl group and an isopropyl group attached to the unsaturated carboxylic acid backbone, suggests its potential utility as a monomer or a modifying agent in polymer synthesis. The steric bulk and chemical nature of these substituent groups are anticipated to impart distinct properties to the resulting polymeric chains.

Research into the polymerization of acrylic and vinylic monomers has established that the incorporation of sterically hindered or bulky side groups can significantly influence the characteristics of the final polymer. For instance, the presence of such groups can affect the polymer's glass transition temperature (Tg), thermal stability, mechanical strength, and solubility. While specific research exclusively detailing the polymerization of this compound is limited, the principles derived from analogous systems provide a framework for understanding its potential contributions to polymer science.

The phenyl group, a bulky and rigid substituent, is known to enhance the thermal stability and mechanical robustness of polymers by restricting segmental motion of the polymer chains. Similarly, the isopropyl group contributes to the steric hindrance around the polymer backbone. The combination of these features in this compound suggests that its incorporation into a polymer matrix could lead to materials with improved performance characteristics.

The carboxylic acid functionality of the monomer introduces a site for potential post-polymerization modification or for influencing the adhesive and hydrophilic properties of the resulting polymer. This functional group can participate in hydrogen bonding, which can further enhance the mechanical properties and affect the polymer's interaction with other materials.

While comprehensive data from direct polymerization of this compound is not extensively available in public literature, its classification by chemical suppliers as a "Polymer Science Material Building Block" indicates its recognized potential within the research and development community for creating novel polymers. The exploration of its reactivity in various polymerization techniques, such as free-radical, anionic, or cationic polymerization, would be a critical step in unlocking its full potential for material science applications.

Further investigation is warranted to fully elucidate the polymerization behavior of this compound and to characterize the properties of the resulting homopolymers or copolymers. Such studies would provide the necessary data to establish clear structure-property relationships and to identify promising applications for these novel materials in advanced organic synthesis and material science.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3-phenylpent-2-enoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of α,β-unsaturated carboxylic acids like this compound often involves Knoevenagel condensation or Wittig reactions. For optimization:

- Catalyst Selection : Use organocatalysts (e.g., piperidine) for Knoevenagel reactions to enhance regioselectivity and reduce side products.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction kinetics while minimizing decomposition .

- Purification : Employ gradient elution in HPLC with C18 columns to isolate the target compound from stereoisomers or byproducts, referencing protocols for structurally similar benzoic acid derivatives .

- Yield Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis and -NMR (δ 5.8–6.5 ppm for ene protons) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve impurities .

- GC-MS : Derivatize the acid to its methyl ester for volatility, enabling quantification of trace byproducts .

Q. What standardized protocols exist for evaluating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays :

- Enzyme Selection : Target cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to known inhibitors .

- IC Determination : Use fluorometric assays (e.g., CM-HDCFDA for ROS detection) with positive controls like aspirin or NDGA .

- Dose-Response Curves : Perform triplicate experiments at concentrations ranging from 1 nM to 100 µM, ensuring pH stability (7.4) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 active sites. Compare binding energies (±1.5 kcal/mol variance) to identify discrepancies in IC values across studies .

- MD Simulations : Run 100 ns simulations in GROMACS to assess ligand-protein stability, focusing on hydrogen bonding with Arg120 and Tyr355 .